molecular formula C28H29N3O7S B289367 ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B289367
M. Wt: 551.6 g/mol
InChI Key: WPEMQEYTJQZIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((4-(methoxycarbonyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thienopyridine core, followed by the introduction of various functional groups through reactions such as acylation, amidation, and esterification. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux or catalytic environments.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, with careful control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-(methoxycarbonyl)phenyl)carbamoyl)-2-(2-(4-methoxyphenyl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of functional groups to more oxidized states.

    Reduction: Reduction reactions could be used to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of drugs targeting specific pathways.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other thienopyridines or related heterocyclic compounds with similar functional groups. Examples include:

  • Thienopyridine derivatives with different substituents.
  • Compounds with similar pharmacophores.

Uniqueness

The uniqueness of ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate lies in its specific combination of functional groups and its potential biological activity, which may differ from other similar compounds.

Properties

Molecular Formula

C28H29N3O7S

Molecular Weight

551.6 g/mol

IUPAC Name

ethyl 3-[(4-methoxycarbonylphenyl)carbamoyl]-2-[[2-(4-methoxyphenyl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C28H29N3O7S/c1-4-38-28(35)31-14-13-21-22(16-31)39-26(30-23(32)15-17-5-11-20(36-2)12-6-17)24(21)25(33)29-19-9-7-18(8-10-19)27(34)37-3/h5-12H,4,13-16H2,1-3H3,(H,29,33)(H,30,32)

InChI Key

WPEMQEYTJQZIMT-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)NC(=O)CC4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)C(=O)OC)NC(=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

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